6-Propan-2-ylidenepyridazin-3-one
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Overview
Description
6-Propan-2-ylidenepyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones are heterocyclic compounds containing nitrogen atoms at the 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position. This structure makes them versatile and biologically significant, attracting the interest of medicinal chemists for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propan-2-ylidenepyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for pyridazinone derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Propan-2-ylidenepyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Alkyl halides, aryl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Propan-2-ylidenepyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Propan-2-ylidenepyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3 position.
Tetrahydropyridazin-3-one: A reduced form of pyridazinone with additional hydrogen atoms.
Uniqueness
6-Propan-2-ylidenepyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
6-propan-2-ylidenepyridazin-3-one |
InChI |
InChI=1S/C7H8N2O/c1-5(2)6-3-4-7(10)9-8-6/h3-4H,1-2H3 |
InChI Key |
WGOBYZYLPYMFPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC(=O)N=N1)C |
Origin of Product |
United States |
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